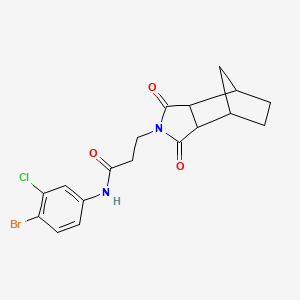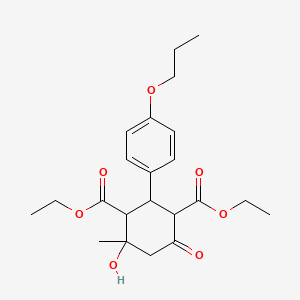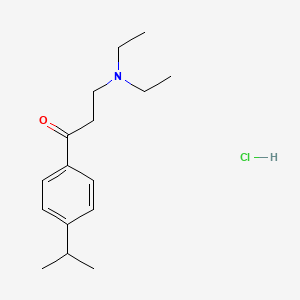![molecular formula C23H39N3O4 B4007343 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4007343.png)
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol
Übersicht
Beschreibung
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and piperazine
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Attachment of the phenoxy group: This involves the nucleophilic substitution reaction between a phenol derivative and a halogenated piperazine intermediate.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce a wide range of functional groups.
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl and methoxy groups may also play a role in binding to active sites of enzymes, inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): This compound shares the methoxy and hydroxy functional groups but lacks the piperazine ring.
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness
1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups and the presence of the piperazine ring, which imparts specific biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O4/c1-18(2)26-12-10-25(11-13-26)15-19-4-5-22(23(14-19)29-3)30-17-21(28)16-24-8-6-20(27)7-9-24/h4-5,14,18,20-21,27-28H,6-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZINOWMKNXLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
![Methyl 3-[(4-chlorophenyl)methylamino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![3-methyl-N-[3-(3-methylbutanoylamino)-4-nitrophenyl]butanamide](/img/structure/B4007277.png)
![phenyl 2-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate](/img/structure/B4007279.png)
![4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE](/img/structure/B4007284.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N'-(4-chlorophenyl)-N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007311.png)
![1-{5-[(4-Bromophenyl)amino]-3-methyl-2-phenylpyrazolidin-1-yl}ethanone](/img/structure/B4007318.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)

![5-(3-nitrophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007365.png)
